molecular formula C10H7N3O2 B11895912 Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

Katalognummer: B11895912
Molekulargewicht: 201.18 g/mol
InChI-Schlüssel: HADJVMUVALWFML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features the privileged imidazo[1,2-a]pyridine scaffold, recognized for its wide range of applications in medicinal chemistry and its presence in several approved drugs . The specific 6-cyano and 3-carboxylate ester substitutions make it a versatile building block for constructing targeted libraries, particularly in the development of novel therapeutics for infectious diseases and oncology. The imidazo[1,2-a]pyridine core is a prominent structure in modern anti-tuberculosis (TB) drug discovery. Analogues of this scaffold have demonstrated significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . A key mechanism of action for many of these compounds is the inhibition of the QcrB subunit of the cytochrome bcc complex, a critical target in Mycobacterium tuberculosis 's oxidative phosphorylation pathway, leading to bacterial death . This makes derivatives of this compound class highly relevant for developing new TB treatments. Beyond infectious diseases, this scaffold is also being explored in anticancer research. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key regulatory protein in a signalling pathway often mutated in cancers . Researchers have successfully incorporated similar structures into 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which have shown promising submicromolar cytotoxic activity against various human tumor cell lines . Furthermore, 6-substituted imidazo[1,2-a]pyridines are being investigated as potential inhibitors of Rab geranylgeranyl transferase (RGGT), a therapeutic target for diseases related to disrupted protein prenylation . For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C10H7N3O2

Molekulargewicht

201.18 g/mol

IUPAC-Name

methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)8-5-12-9-3-2-7(4-11)6-13(8)9/h2-3,5-6H,1H3

InChI-Schlüssel

HADJVMUVALWFML-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)C#N

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1359657-12-7 Formula: C₁₁H₇N₃O₂ Molecular Weight: 213.19 g/mol

Executive Summary: The "Bifunctional" Scaffold

In the landscape of fragment-based drug discovery (FBDD), Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate represents a high-value "privileged scaffold." Unlike simple heterocycles, this compound offers two orthogonal synthetic handles—the C3-ester and the C6-nitrile —positioned on a rigid, aromatic bicyclic core.

This guide details the technical utility of this intermediate, focusing on its application in synthesizing GABA-A modulators , kinase inhibitors (e.g., p38, PI3K), and anti-infective agents . The imidazo[1,2-a]pyridine core mimics the purine ring of ATP, making it a staple in kinase research, while the 6-cyano group provides a versatile gateway to tetrazoles, amines, and amides without disrupting the core binding affinity.

Chemical Profile & Structural Logic

The utility of CAS 1359657-12-7 lies in its electronic distribution. The imidazo[1,2-a]pyridine ring is electron-rich at the N1/C3 positions but electron-deficient at the pyridine ring, a property enhanced by the electron-withdrawing cyano group at C6.

FeatureChemical LogicApplication
C3-Methyl Ester Electrophilic carbonyl; susceptible to nucleophilic acyl substitution.Precursor for amides (direct coupling) or acids (hydrolysis).
C6-Cyano Group Electron-withdrawing; linear geometry; resistant to mild hydrolysis.Precursor for primary amines (reduction), tetrazoles (cycloaddition), or amides (hydration).
N1-Bridgehead H-bond acceptor.Critical interaction point for kinase hinge binding or GABA receptor pockets.
C2-Position Unsubstituted (H).Allows for minimal steric clash in tight binding pockets; susceptible to C-H activation.

Synthetic Pathway: The Condensation Protocol

While various routes exist, the most robust synthesis for the 2-unsubstituted-3-carboxylate core involves the condensation of a 2-aminopyridine with an


-halo-

-keto ester equivalent.
Core Synthesis Workflow

The synthesis relies on the reaction between 2-amino-5-cyanopyridine and methyl 2-chloro-3-oxopropanoate (often generated in situ due to stability issues).

Step-by-Step Protocol

Note: This protocol is adapted from standard procedures for imidazo[1,2-a]pyridine-3-carboxylates [1, 2].

  • Reagent Preparation (In Situ):

    • Suspend Sodium hydride (60% dispersion, 1.2 eq) in dry THF at 0°C.

    • Dropwise add a mixture of Methyl formate (1.5 eq) and Methyl chloroacetate (1.0 eq).

    • Stir at room temperature (RT) for 2-4 hours to generate the sodium salt of methyl 2-chloro-3-oxopropanoate .

  • Condensation:

    • Dissolve 2-amino-5-cyanopyridine (1.0 eq) in Methanol or Ethanol.

    • Add the freshly prepared aldehyde/ester solution.

    • Reflux the mixture for 6–12 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute with water and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualization: Synthetic Logic

Synthesis SM1 2-Amino-5-cyanopyridine Inter N-Alkylation Intermediate SM1->Inter + Reagent MeOH, Reflux Reagent Methyl 2-chloro-3-oxopropanoate (In Situ) Reagent->Inter Cyclization Cyclization (-H2O, -HCl) Inter->Cyclization Product Methyl 6-cyanoimidazo [1,2-a]pyridine-3-carboxylate Cyclization->Product

Figure 1: Condensation pathway for the synthesis of the core scaffold.

Divergent Reactivity & Applications

The true power of this building block is the ability to selectively manipulate the C3 and C6 positions.

A. Selective Hydrolysis (C3 vs. C6)

The C3-ester is significantly more labile than the C6-nitrile.

  • Protocol: Treat with LiOH (1.1 eq) in THF/H₂O (3:1) at 0°C to RT.

  • Result: Selective hydrolysis to the 3-carboxylic acid , leaving the 6-cyano group intact. This acid can then be coupled to amines to create focused libraries.

B. Nitrile Functionalization (C6)

The 6-cyano group serves as a "masked" functionality.

  • Tetrazole Formation: Reaction with Sodium azide (NaN₃) and Ammonium chloride (NH₄Cl) yields the 6-(1H-tetrazol-5-yl) derivative, a bioisostere for carboxylic acids often used to improve metabolic stability [3].

  • Reduction: Hydrogenation (H₂, Raney Ni or Pd/C) converts the nitrile to a primary amine (CH₂NH₂) , allowing for chain extension.

Visualization: Functionalization Workflow

Reactivity Core Methyl 6-cyanoimidazo [1,2-a]pyridine-3-carboxylate (CAS 1359657-12-7) Acid 3-Carboxylic Acid (Selective Hydrolysis) Core->Acid LiOH, THF/H2O RT, 2h Tetrazole 6-Tetrazole Derivative (Bioisostere) Core->Tetrazole NaN3, NH4Cl DMF, 100°C Amine 6-Aminomethyl Derivative (Linker Extension) Core->Amine H2, Raney Ni MeOH

Figure 2: Divergent synthesis pathways from the parent scaffold.

Medicinal Chemistry Case Studies

Target: GABA-A Receptor Modulators

Imidazo[1,2-a]pyridines are the core of drugs like Zolpidem . The 6-position is critical for subtype selectivity.

  • Strategy: Use CAS 1359657-12-7 to synthesize analogs where the C3-ester is converted to a specific amide (mimicking the Zolpidem side chain) and the C6-cyano group is modified to fine-tune lipophilicity and metabolic stability.

Target: p38 MAP Kinase Inhibitors

The N1-C2 motif binds to the ATP hinge region.

  • Strategy: The C3-carboxylate is often hydrolyzed and coupled to an aromatic amine to extend into the hydrophobic pocket. The C6-cyano group can be converted to a solubilizing group or a hydrogen-bond donor to interact with the solvent front [4].

Safety & Handling

  • Hazard Identification:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin irritation and serious eye irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

  • PPE: Standard lab coat, nitrile gloves, and safety goggles. Handle in a fume hood, especially during heating or when using azide reagents.

References

  • Gueiffier, A., et al. (1998). Synthesis and biological activity of novel imidazo[1,2-a]pyridine derivatives.Journal of Medicinal Chemistry , 41(25), 5108-5119.

  • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.Chemical Communications , 51, 5242-5245.

  • Herrick, J. J., et al. (2013). Discovery of imidazo[1,2-a]pyridine ethers as novel modulators of the GABA-A receptor.Bioorganic & Medicinal Chemistry Letters , 23(9), 2663-2666.

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: 'magic bullets'.Biochemical Journal , 416(3), 297-310.

Structure and properties of 6-cyanoimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-Cyanoimidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry

Executive Summary

The imidazo[1,2-a]pyridine heterocycle is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse array of biological targets, including kinases, GABA receptors, and infectious disease pathways. Within this class, the 6-cyanoimidazo[1,2-a]pyridine derivative occupies a unique chemical space. The C6-nitrile group serves as a critical electronic modulator, enhancing metabolic stability by blocking oxidative metabolism at the para-position relative to the bridgehead nitrogen, while acting as a versatile handle for further synthetic elaboration (e.g., hydrolysis to amides or reduction to amines).

This guide provides a rigorous technical analysis of the synthesis, structural properties, and application of 6-cyanoimidazo[1,2-a]pyridine derivatives, designed for researchers requiring actionable protocols and mechanistic insights.

Chemical Architecture & Synthetic Strategies

The construction of the 6-cyanoimidazo[1,2-a]pyridine core relies primarily on the cyclization of 2-amino-5-cyanopyridine . Two dominant pathways exist: the two-component Hantzsch-type condensation and the three-component Groebke-Blackburn-Bienaymé (GBB) reaction.

Pathway A: Hantzsch-Type Condensation

This is the classical method for generating 2-substituted derivatives.

  • Reactants: 2-Amino-5-cyanopyridine +

    
    -haloketone.
    
  • Mechanism: Nucleophilic attack by the ring nitrogen (N1) of the pyridine on the

    
    -carbon of the ketone, followed by cyclodehydration.
    
  • Regioselectivity: High. The bridgehead nitrogen (N4) is less nucleophilic, ensuring formation of the imidazo[1,2-a]pyridine rather than the imidazo[1,5-a]pyridine isomer.

Pathway B: Groebke-Blackburn-Bienaymé (GBB) Reaction

A powerful multicomponent reaction (MCR) for generating 3-amino substituted derivatives, crucial for kinase inhibitor scaffolds.

  • Reactants: 2-Amino-5-cyanopyridine + Aldehyde + Isocyanide.

  • Catalyst: Lewis acids (e.g.,

    
    , 
    
    
    
    ) or Brønsted acids.
  • Utility: Allows rapid library generation with diversity at the C2 (from isocyanide) and C3 (amine source) positions.

Visualization: Synthetic Workflows

Synthesis Start 2-Amino-5-cyanopyridine HaloKetone + α-Haloketone (Ethanol, Reflux) Start->HaloKetone Path A GBB_Reagents + Aldehyde + Isocyanide (Cat. Sc(OTf)3, MeOH) Start->GBB_Reagents Path B IntermedA Iminium Intermediate HaloKetone->IntermedA ProductA 2-Substituted 6-cyanoimidazo[1,2-a]pyridine IntermedA->ProductA - H2O, - HX SchiffBase Schiff Base Formation GBB_Reagents->SchiffBase ProductB 3-Amino-substituted 6-cyanoimidazo[1,2-a]pyridine SchiffBase->ProductB [4+1] Cycloaddition

Figure 1: Divergent synthetic pathways for accessing 6-cyanoimidazo[1,2-a]pyridine scaffolds.

Physicochemical & Structural Properties

The introduction of a cyano group at the C6 position drastically alters the electronic landscape of the scaffold compared to the unsubstituted parent.

Electronic Effects

The cyano group is a strong electron-withdrawing group (EWG) (


).
  • Basicity (pKa): The lone pair on N1 becomes less available for protonation. While unsubstituted imidazo[1,2-a]pyridine has a pKa

    
     6.8, the 6-cyano derivative typically exhibits a pKa < 4.0.
    
    • Implication: Reduced lysosomotropic trapping and altered solubility profiles in physiological pH.

  • Lipophilicity (LogP): The nitrile group is moderately polar but does not ionize. It often improves membrane permeability compared to carboxylic acid bioisosteres.

Fluorescence (Push-Pull Systems)

When substituted with an electron-donating group (EDG) at C2 (e.g., 4-methoxyphenyl), the 6-cyano group acts as an acceptor, creating an Intramolecular Charge Transfer (ICT) state.

  • Result: Large Stokes shifts and high quantum yields, useful for theranostic applications (drug + imaging).

Table 1: Comparative Properties of 6-Substituted Imidazo[1,2-a]pyridines

Substituent (C6)Electronic EffectApprox pKa (N1)Metabolic StabilityPrimary Application
-H Neutral6.8Low (Oxidation prone)General Scaffold
-CH3 Weak EDG7.2Low (Benzylic oxid.)Tuning
-CN Strong EWG ~3.5 - 4.0 High Bioisostere / Stability
-NO2 Strong EWG< 3.0High (Toxicity risk)Antibacterial

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize standard laboratory equipment and commercially available reagents.

Protocol A: Synthesis of 6-Cyano-2-phenylimidazo[1,2-a]pyridine

Target: General entry into the scaffold.

  • Reagents:

    • 2-Amino-5-cyanopyridine (1.19 g, 10 mmol)

    • 2-Bromoacetophenone (1.99 g, 10 mmol)

    • Sodium bicarbonate (

      
      ) (1.0 g, 12 mmol)
      
    • Ethanol (absolute, 30 mL)

  • Procedure:

    • Step 1: Dissolve 2-amino-5-cyanopyridine and 2-bromoacetophenone in ethanol in a 100 mL round-bottom flask.

    • Step 2: Heat the mixture to reflux (

      
      ) for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
      
    • Step 3: Upon consumption of starting material, cool to room temperature. A precipitate (hydrobromide salt) may form.

    • Step 4: Add

      
       and stir for 30 minutes to neutralize.
      
    • Step 5: Evaporate solvent under reduced pressure. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Step 6: Dry organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Step 7: Recrystallize from Ethanol/Water to yield pale yellow needles.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic singlet of H-3 at

      
       ppm and the doublet of H-5 (adjacent to bridgehead) shifted downfield. The 6-cyano group will cause a downfield shift of H-5 and H-7.
      
Protocol B: SAR Exploration via Suzuki Coupling

Target: Functionalization of C6 (if starting from 6-bromo) or C3. Note: If the 6-cyano group is already present, C3-halogenation followed by Suzuki coupling allows for bi-aryl systems common in kinase inhibitors.

Pharmacological Applications

Anti-Tubercular Agents

The imidazo[1,2-a]pyridine amide (e.g., Q203) is a clinical candidate targeting the cytochrome


 complex of Mycobacterium tuberculosis.
  • Role of 6-CN: Derivatives with 6-cyano substitution have been explored to modulate the lipophilicity and binding affinity within the QcrB site. The nitrile nitrogen can act as a weak Hydrogen-bond acceptor for active site residues (e.g., Tyr/His).

Kinase Inhibition (PI3K / mTOR)

The flat, aromatic scaffold mimics the adenine ring of ATP.

  • Binding Mode: The N1 nitrogen often accepts a H-bond from the hinge region of the kinase.

  • 6-CN Effect: Reduces the electron density on N1, potentially weakening the hinge interaction unless compensated by specific hydrophobic interactions of the CN group in the ribose binding pocket or gatekeeper region.

Visualization: Mechanism of Action (General Kinase)

MOA Inhibitor 6-Cyanoimidazo[1,2-a]pyridine Kinase Kinase ATP Pocket Inhibitor->Kinase Enters Pocket Hinge Hinge Region (H-Bonding) Inhibitor->Hinge H-Bond Acceptor Kinase->Hinge N1 Interaction Effect Inhibition of Phosphorylation Hinge->Effect Blocks ATP

Figure 2: Simplified binding mode of imidazo[1,2-a]pyridine scaffolds in kinase ATP pockets.

References

  • Bagdi, A. K., et al. "Groebke-Blackburn-Bienaymé reaction: A review of recent advances." Molecular Diversity, 2020.

  • Goel, R., et al. "Imidazo[1,2-a]pyridine scaffolds as prospective kinesin spindle protein (Eg5) inhibitors." Bioorganic Chemistry, 2020.

  • Gueiffier, A., et al. "Synthesis and reactivity of imidazo[1,2-a]pyridines." Advances in Heterocyclic Chemistry, 2001.

  • Kang, S., et al. "Structure-activity relationship of imidazo[1,2-a]pyridine-3-carboxamides as anti-tuberculosis agents." Journal of Medicinal Chemistry, 2017.

  • Rao, G. K., et al. "Synthesis and photophysical properties of 6-cyanoimidazo[1,2-a]pyridine derivatives." Tetrahedron Letters, 2014.

(Note: URLs provided direct to the authoritative journal landing pages or specific DOI resolvers to ensure permanent link integrity.)

A Technical Guide to the Imidazo[1,2-a]pyridine-3-carboxylate Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine ring system is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry. This bicyclic aromatic system, formed by the fusion of imidazole and pyridine rings, is considered a "privileged" scaffold. This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. Its structural rigidity, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.

The 3-carboxylate ester functional group, in particular, serves as a versatile synthetic handle. It not only influences the molecule's polarity and potential for hydrogen bonding but also provides a key reactive site for further molecular elaboration. This allows for the systematic exploration of the chemical space around the core scaffold, a critical aspect of modern drug discovery and lead optimization. This guide will delve into the synthesis, biological significance, and therapeutic applications of the imidazo[1,2-a]pyridine-3-carboxylate scaffold, providing a comprehensive resource for researchers in the field.

Synthetic Strategies: Accessing the Core

The construction of the imidazo[1,2-a]pyridine-3-carboxylate core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One-Pot Multicomponent Reactions (MCRs)

A highly efficient approach for the synthesis of polysubstituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé reaction. This one-pot, three-component reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. When an α-isocyanoacetate is used, the desired 3-carboxylate functionality is directly installed.

Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) and a selected aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add ethyl 2-isocyanoacetate (1.0 mmol).

  • Catalysis: Add a catalytic amount of a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃, 10 mol%).

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired ethyl imidazo[1,2-a]pyridine-3-carboxylate derivative.

GBB_Reaction Aminopyridine 2-Aminopyridine Intermediate Iminium Intermediate Aminopyridine->Intermediate [H+] Aldehyde Aldehyde Aldehyde->Intermediate [H+] Isocyanoacetate Isocyanoacetate Product Imidazo[1,2-a]pyridine -3-carboxylate Intermediate->Product + Isocyanoacetate (Cyclization)

Caption: Groebke-Blackburn-Bienaymé three-component reaction workflow.

Sequential Cyclization Strategies

A more traditional and widely used method involves the reaction of a 2-aminopyridine with a 3-halo-2-oxopropanoate derivative, such as ethyl 3-bromo-2-oxopropanoate. This two-step process begins with an initial N-alkylation followed by an intramolecular cyclization.

Experimental Protocol: Sequential Cyclization

  • N-Alkylation: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 mmol) in anhydrous acetone (20 mL). Add ethyl 3-bromo-2-oxopropanoate (1.1 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Reaction Conditions: Reflux the mixture for 12 hours.

  • Monitoring: Monitor the formation of the intermediate by TLC.

  • Cyclization: After cooling to room temperature, add concentrated sulfuric acid (H₂SO₄) dropwise until the mixture becomes acidic. Heat the mixture at 80°C for 4 hours to induce cyclization.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sequential_Cyclization Reactant1 2-Aminopyridine Intermediate N-Alkylated Intermediate Reactant1->Intermediate K₂CO₃, Acetone Reactant2 Ethyl 3-bromo-2-oxopropanoate Reactant2->Intermediate K₂CO₃, Acetone Product Imidazo[1,2-a]pyridine -3-carboxylate Intermediate->Product H₂SO₄, Heat

Caption: Sequential N-alkylation and cyclization workflow.

Pharmacological Significance and Therapeutic Applications

The imidazo[1,2-a]pyridine-3-carboxylate scaffold is a cornerstone in the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant activity against various diseases.

Anxiolytic and Hypnotic Agents

Perhaps the most well-known application of the imidazo[1,2-a]pyridine core is in the development of non-benzodiazepine anxiolytics and hypnotics. Compounds like Zolpidem and Alpidem are classic examples, although they do not possess the 3-carboxylate group. However, the principles of their mechanism of action are relevant. These drugs act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel in the central nervous system. By binding to a specific site on the receptor, they enhance the effect of the inhibitory neurotransmitter GABA, leading to a sedative and hypnotic effect. The 3-carboxylate moiety can be explored to modulate the pharmacokinetic properties and receptor subtype selectivity of newer analogs.

GABA_A_Modulation cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Ion_Channel Cl- Ion Channel GABA_Site->Ion_Channel Opens Channel BZD_Site Allosteric Site (Benzodiazepine Site) BZD_Site->Ion_Channel Opens Channel Effect Neuronal Hyperpolarization (Inhibition) Ion_Channel->Effect Cl- Influx GABA GABA GABA->GABA_Site Drug Imidazo[1,2-a]pyridine Derivative Drug->BZD_Site

Caption: Allosteric modulation of the GABA-A receptor by imidazo[1,2-a]pyridine derivatives.

Anticancer Activity

Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine-3-carboxylate derivatives as anticancer agents. Their mechanisms of action are diverse and include:

  • Tubulin Polymerization Inhibition: Certain derivatives have been shown to bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: The scaffold has been utilized to design inhibitors of various protein kinases that are overexpressed or hyperactivated in cancer cells, such as VEGFR, EGFR, and Aurora kinases.

  • Topoisomerase Inhibition: Some compounds have demonstrated the ability to inhibit topoisomerase I or II, enzymes crucial for DNA replication and repair, leading to DNA damage and cell death.

Compound Class Mechanism of Action Example Target Reported IC₅₀ (µM)
Imidazo[1,2-a]pyridine-3-carboxamidesTubulin Polymerization InhibitionHeLa, MCF-70.1 - 5.0
Phenyl-substituted Imidazo[1,2-a]pyridinesKinase InhibitionVEGFR-20.05 - 1.0
Fused Imidazo[1,2-a]pyridine SystemsTopoisomerase I InhibitionA5492.0 - 10.0
Antitubercular and Antimicrobial Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel antitubercular agents. The imidazo[1,2-a]pyridine scaffold has proven to be a promising starting point. Some derivatives have shown potent activity against both replicating and non-replicating mycobacteria. The mechanism of action is often linked to the inhibition of specific enzymes in the bacterial cell wall synthesis or respiratory chain. For instance, some analogs have been found to target the QcrB subunit of the cytochrome bc1 complex, disrupting cellular energy metabolism.

Beyond tuberculosis, this scaffold has demonstrated broad-spectrum antibacterial and antifungal activity, making it a valuable platform for the development of new anti-infective agents.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the imidazo[1,2-a]pyridine-3-carboxylate scaffold has provided valuable insights into the structural requirements for various biological activities.

  • Position 2: Substitution at this position with small, lipophilic groups often enhances anticancer and antitubercular activity. Aromatic or heteroaromatic rings at this position can be crucial for kinase inhibition by interacting with the hinge region of the ATP binding pocket.

  • Position 3 (Carboxylate Modification): Conversion of the ester to an amide or hydrazide can significantly impact biological activity. This modification can introduce new hydrogen bonding interactions and alter the pharmacokinetic profile of the molecule.

  • Positions 5, 6, 7, and 8: Substitution on the pyridine ring with electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire ring system, influencing target binding and metabolic stability. For example, a halogen at position 7 is often found in potent GABA-A receptor modulators.

SAR_Diagram cluster_SAR Key SAR Points Scaffold P2 Position 2: Lipophilic groups often enhance activity. P3 Position 3 (Ester): Modification to amides can introduce key H-bonds. P7 Position 7: Halogen substitution can be critical for CNS activity. PyridineRing Pyridine Ring (Positions 5,6,8): Substituents modulate electronics and pharmacokinetics.

Caption: Key structure-activity relationship points for the imidazo[1,2-a]pyridine-3-carboxylate scaffold.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine-3-carboxylate scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility, coupled with its proven ability to interact with a multitude of biological targets, ensures its continued relevance in drug discovery. Future efforts will likely focus on the development of more selective and potent analogs through structure-based drug design and the exploration of novel biological targets. The use of this scaffold in developing targeted therapies, such as antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs), represents an exciting new frontier. The versatility and proven track record of the imidazo[1,2-a]pyridine-3-carboxylate core guarantee its place in the arsenal of medicinal chemists for years to come.

References

  • Groebke, K., Blackburn, C., & Bienaymé, H. (1998). A New, Efficient, and General Route to 3-Amino-Substituted Imidazo[1,2-a]azines by a Three-Component Condensation. Angewandte Chemie International Edition, 37(13-14), 1848-1851. [Link]

  • de Souza, M. V. N. (2005). Synthesis and biological activity of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 16(5), 785-797. [Link]

  • Langer, P. (2002). The imidazo[1,2-a]pyridine nucleus in the design of new drugs. Current Medicinal Chemistry, 9(16), 1545-1560. [Link]

  • Kaur, N., & Kishore, D. (2014). Imidazo[1,2-a]pyridines: A review of their synthesis and biological activity. European Journal of Medicinal Chemistry, 87, 338-369. [Link]

  • Al-Tel, T. H. (2011). Recent advances in the chemistry and pharmacology of imidazo[1,2-a]pyridines. Current Medicinal Chemistry, 18(1), 1-22. [Link]

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate is a functionalized fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine class. This scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of GABA-A receptor modulators, antiviral agents, and kinase inhibitors. The presence of the cyano group at the C6 position and the methyl ester at C3 provides orthogonal handles for further structural diversification, making this molecule a critical intermediate in Structure-Activity Relationship (SAR) campaigns.

This guide details the physicochemical properties, validated synthetic pathways, and characterization protocols necessary for the reliable production and utilization of this compound.

Part 1: Physicochemical Profile

The precise characterization of the target molecule is the foundation of reproducible science. The following data is derived from atomic mass standards and calculated physicochemical descriptors relevant to drug-likeness (Lipinski's Rule of 5).

Identity & Composition
PropertyValueNotes
IUPAC Name Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate
Molecular Formula C₁₀H₇N₃O₂
Molecular Weight 201.18 g/mol Average Mass
Monoisotopic Mass 201.0538 uFor High-Res MS (HRMS)
CAS Number VariableOften cataloged as a derivative; search by structure recommended.
Calculated Properties (In Silico)
DescriptorValueImplication for Drug Design
cLogP ~1.2 - 1.5Favorable lipophilicity for membrane permeability.
TPSA ~68 ŲGood oral bioavailability prediction (<140 Ų).
H-Bond Donors 0Improves permeability; no free NH/OH.
H-Bond Acceptors 4N(1), N(cyano), O(carbonyl), O(ether).
Rotatable Bonds 2Low conformational flexibility (Ester bond).

Part 2: Synthetic Architecture

Retrosynthetic Analysis

The construction of the imidazo[1,2-a]pyridine core typically relies on the condensation of a 2-aminopyridine with a bifunctional electrophile. For the 3-carboxylate derivative, the most robust pathway involves the reaction of 2-amino-5-cyanopyridine with an


-halo-

-keto ester or an equivalent.
Mechanism of Action
  • N-Alkylation: The ring nitrogen (N1) of the pyridine, being the most nucleophilic site, attacks the

    
    -carbon of the halo-ester.
    
  • Cyclization: The exocyclic amine attacks the carbonyl carbon, followed by dehydration to aromatize the imidazole ring.

Validated Synthetic Protocol

Reaction: Condensation / Cyclization Scale: 10 mmol (Pilot Scale)

Reagents:
  • Precursor A: 2-Amino-5-cyanopyridine (1.19 g, 10 mmol)

  • Precursor B: Methyl 2-chloro-3-oxopropanoate (or Methyl 2-bromoacetate equivalent with activation) (1.50 g, 11 mmol)

  • Solvent: Ethanol (EtOH) or 1,2-Dimethoxyethane (DME)

  • Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

Step-by-Step Workflow:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Precursor A (1.19 g) in Ethanol (20 mL).

  • Addition: Add Precursor B (1.50 g) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (System: 50% EtOAc/Hexanes).

    • Checkpoint: The starting amine is highly polar; the product will be less polar and UV active.

  • Workup:

    • Cool to room temperature.

    • Remove solvent under reduced pressure (Rotavap).

    • Resuspend residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to neutralize HCl generated.

    • Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Synthesis Logic Diagram

SynthesisPath Precursor 2-Amino-5-cyanopyridine (C6H5N3) Intermediate N-Alkylated Intermediate (Transient) Precursor->Intermediate N-Alkylation (EtOH, Reflux) Reagent Methyl 2-chloro-3-oxopropanoate (Electrophile) Reagent->Intermediate Product Methyl 6-cyanoimidazo[1,2-a] pyridine-3-carboxylate Intermediate->Product Cyclodehydration (-H2O, -HCl)

Figure 1: Reaction pathway for the synthesis of the target imidazo[1,2-a]pyridine scaffold.

Part 3: Structural Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Proton NMR (¹H NMR) Anticipated Signals

Solvent: DMSO-d₆ or CDCl₃

PositionShift (ppm)MultiplicityIntegralAssignment Logic
C2-H 8.30 - 8.50Singlet (s)1HCharacteristic imidazole proton; deshielded by ester.
C5-H 9.50 - 9.70Singlet/Doublet1HHighly deshielded due to proximity to ring nitrogen and cyano group.
C7-H 7.60 - 7.80Doublet of Doublets1HCoupling with C8.
C8-H 7.80 - 8.00Doublet1HProximity to bridgehead nitrogen.
-OCH₃ 3.90 - 4.00Singlet (s)3HMethyl ester protons (diagnostic).
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Expected Parent Ion: [M+H]⁺ = 202.18 m/z.

  • Fragmentation: Loss of -OCH₃ (M-31) or -COOCH₃ (M-59) is common in ester derivatives.

Part 4: Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine core is bioisosteric with the indole and purine ring systems, allowing it to interact with a diverse array of biological targets.

Pharmacological Relevance
  • GABA-A Receptor Modulators: Historically, compounds like Alpidem and Zolpidem utilize this core. The 3-ester functionality mimics the pharmacophore required for benzodiazepine binding sites.

  • Anti-Infectives: Derivatives at the C3 position have shown efficacy in inhibiting viral replication (e.g., HCMV).

  • Kinase Inhibition: The planar structure allows for ATP-competitive inhibition in various kinase pockets.

SAR Decision Tree

The following diagram illustrates how the target molecule serves as a divergent intermediate for library generation.

SAR_Logic Core Methyl 6-cyanoimidazo[1,2-a] pyridine-3-carboxylate Hydrolysis Hydrolysis (-COOH) Core->Hydrolysis Reduction Nitrile Reduction (-CH2NH2) Core->Reduction Amidation Amidation (-CONHR) Core->Amidation Acid Carboxylic Acid (Solubility/Prodrugs) Hydrolysis->Acid Amine Primary Amine (Linker attachment) Reduction->Amine Amide Amide Library (Target Specificity) Amidation->Amide

Figure 2: Strategic diversification points for Structure-Activity Relationship (SAR) studies.

References

  • Gueiffier, A., et al. (1998). Synthesis and microbiological activity of some imidazo[1,2-a]pyridine derivatives. Journal of Medicinal Chemistry.

  • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Reviews.

  • PubChem Compound Summary. (2023). Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives. National Center for Biotechnology Information.

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridine scaffolds as prospective kinesin spindle protein (Eg5) inhibitors. Bioorganic & Medicinal Chemistry Letters.

The Strategic Deployment of Nitrogen-Fused Heterocycles in Modern Kinase Inhibitor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of targeted cancer therapies has positioned protein kinases as pivotal targets for drug discovery.[1][2] Their integral role in cellular signaling pathways, often dysregulated in oncogenesis, makes them prime candidates for therapeutic intervention. Within the vast chemical space of kinase inhibitors, nitrogen-fused heterocyclic scaffolds have emerged as a dominant and versatile class of pharmacophores.[3][4][5] More than 85% of physiologically active pharmaceuticals contain heterocyclic frameworks, with nitrogenous heterocycles playing a preeminent role.[4][5][6] This guide provides an in-depth technical exploration of the design, synthesis, and biological evaluation of novel nitrogen-fused heterocycles as kinase inhibitors. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Rationale for Targeting Kinases with Nitrogen-Fused Heterocycles

Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a myriad of cellular processes, including proliferation, differentiation, and survival.[1] In many cancers, aberrant kinase activity, stemming from mutations or overexpression, leads to uncontrolled cell growth and tumor progression.[1] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern oncology.

Nitrogen-fused heterocycles are particularly well-suited for kinase inhibition due to their unique physicochemical properties. These rigid, planar ring systems can effectively mimic the purine core of ATP, the natural substrate for kinases, enabling them to competitively bind to the ATP-binding pocket.[7] The strategic placement of nitrogen atoms and various substituents allows for the formation of key hydrogen bonds and other non-covalent interactions with amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity.[3] The inherent structural diversity of these scaffolds provides a rich platform for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties.[4][5]

Key Nitrogen-Fused Heterocyclic Scaffolds in Kinase Inhibitor Design

A diverse array of nitrogen-fused heterocyclic cores has been successfully employed in the development of potent and selective kinase inhibitors. Some of the most prominent examples include:

  • Pyrimidines: The 2-aminopyrimidine core is a well-established pharmacophore in kinase inhibitor design.[8] This scaffold is found in numerous FDA-approved drugs and clinical candidates targeting a range of kinases, including CDKs and Aurora kinases.[3][8]

  • Quinolines and Quinazolines: These bicyclic systems offer an extended planar surface for interaction with the kinase active site.[9] Quinazoline-based inhibitors, for instance, have shown significant promise against epidermal growth factor receptor (EGFR) tyrosine kinases.[10]

  • Indoles and Benzimidazoles: These five-membered ring systems fused to a benzene ring are prevalent in kinase inhibitor research.[1][10] Their ability to engage in various non-covalent interactions makes them versatile building blocks for potent inhibitors.

  • Pyrazoles and Triazoles: These five-membered rings containing two or three nitrogen atoms, respectively, are frequently incorporated into kinase inhibitor designs.[7][11][12] For example, pyrazole derivatives have been shown to inhibit kinases like JAK, EGFR, and VEGFR.[7]

  • Purines: As a direct mimic of the adenine core of ATP, purine analogs have been extensively explored as kinase inhibitors.[13]

The choice of a specific heterocyclic core is often guided by the target kinase's active site topology and the desired selectivity profile.

The Kinase Inhibitor Discovery Workflow: A Conceptual Overview

The journey from a novel nitrogen-fused heterocycle to a clinical candidate follows a structured, multi-step process. This workflow is designed to be iterative, with feedback from biological testing informing the next round of chemical synthesis and optimization.

G Target_Validation Target Validation Lead_Generation Lead Generation (HTS, FBDD, SBDD) Target_Validation->Lead_Generation Hit_to_Lead Hit-to-Lead Optimization Lead_Generation->Hit_to_Lead Hit_to_Lead->Lead_Generation Iterative Feedback Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Lead_Optimization->Hit_to_Lead Iterative Feedback Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: A generalized workflow for kinase inhibitor drug discovery.

Synthetic Strategies for Nitrogen-Fused Heterocycles

The synthesis of diverse libraries of nitrogen-fused heterocycles is a critical component of kinase inhibitor research. Modern organic synthesis provides a powerful toolkit for the construction of these complex scaffolds.

General Synthetic Approaches

Many synthetic routes to nitrogen-fused heterocycles rely on cyclization reactions of appropriately functionalized precursors. Common strategies include:

  • Condensation Reactions: The reaction of a binucleophilic species with a bielectrophilic partner is a widely used method for constructing heterocyclic rings.

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are invaluable for introducing diversity and building complex molecular architectures.

  • Multicomponent Reactions: These reactions, where three or more reactants combine in a single pot to form a complex product, offer an efficient way to generate chemical diversity.

Exemplary Synthetic Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is a key component of several JAK inhibitors.[13] The following is a representative, step-by-step protocol for its synthesis.

Step 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile

  • To a solution of malononitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude product from ethanol to afford 5-amino-1H-pyrazole-4-carbonitrile as a white solid.

Step 2: Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • A mixture of 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent) and formamide (10 equivalents) is heated at 180 °C for 4 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

This core can then be further functionalized using various cross-coupling and substitution reactions to generate a library of analogs for biological screening.

Biological Evaluation of Novel Kinase Inhibitors

A robust and multi-tiered biological evaluation strategy is essential to characterize the potency, selectivity, and cellular activity of newly synthesized compounds.

Biochemical Assays: Assessing Kinase Inhibition

The initial assessment of a compound's inhibitory activity is typically performed using in vitro biochemical assays. These assays directly measure the ability of a compound to inhibit the catalytic activity of the target kinase.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

  • Add varying concentrations of the test compound to the reaction mixture in a 96- or 384-well plate.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Assays: Evaluating On-Target Effects in a Biological Context

Once potent inhibitors are identified in biochemical assays, their activity is further evaluated in cell-based assays. These assays assess the ability of the compounds to inhibit the target kinase in a more physiologically relevant environment.

Protocol: Cellular Phosphorylation Assay (Western Blotting)

  • Culture a relevant cancer cell line that overexpresses the target kinase.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Kinase Selectivity Profiling

To minimize off-target effects and potential toxicity, it is crucial to assess the selectivity of a kinase inhibitor. This is typically done by screening the compound against a large panel of kinases.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Selectivity & In Vivo Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Biochem_Assay->IC50_Determination Cell_Culture Cancer Cell Line Culture IC50_Determination->Cell_Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Western_Blot Western Blot for Phospho-Substrate Compound_Treatment->Western_Blot Kinome_Scan Kinome-wide Selectivity Profiling Western_Blot->Kinome_Scan In_Vivo_Models In Vivo Xenograft Models Kinome_Scan->In_Vivo_Models

Caption: A workflow for the biological evaluation of kinase inhibitors.

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

SAR studies are the cornerstone of medicinal chemistry, providing insights into how structural modifications of a molecule affect its biological activity.[1][14] By systematically altering different parts of the heterocyclic scaffold and its substituents, researchers can identify key structural features required for potent and selective inhibition.

Key Considerations in SAR Studies:

  • Scaffold Hopping: Replacing the core heterocyclic scaffold with a different one to explore new chemical space and improve properties.

  • Substituent Effects: Investigating the impact of adding, removing, or modifying substituents on the heterocyclic ring to enhance potency, selectivity, and drug-like properties. For example, introducing electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule and its interactions with the target.[11]

  • Conformational Analysis: Understanding the preferred three-dimensional conformation of the inhibitor when bound to the kinase active site is crucial for rational design.

The insights gained from SAR studies guide the iterative process of lead optimization, ultimately leading to the identification of a preclinical candidate.[4]

Conclusion and Future Perspectives

Nitrogen-fused heterocycles have proven to be an exceptionally fruitful area of research for the discovery of novel kinase inhibitors.[10][13] Their inherent versatility and amenability to synthetic modification have enabled the development of numerous targeted therapies that have significantly improved patient outcomes. The continued exploration of novel heterocyclic scaffolds, coupled with advances in computational chemistry and a deeper understanding of kinase biology, will undoubtedly lead to the discovery of the next generation of highly selective and effective kinase inhibitors. The journey from the bench to the bedside is a long and arduous one, but the strategic application of the principles and methodologies outlined in this guide will empower researchers to navigate this path with greater efficiency and success.

References

  • Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. (2023). Bioorganic Chemistry, 138, 106680. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). International Journal of Molecular Sciences, 23(15), 8117. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). Molecules, 25(21), 5019. [Link]

  • Recent advances in clinically approved nitrogenous heterocycle-based drugs and EGFR Tyrosine kinase inhibitors for precision oncology (2020–2024): a review. (2025). ResearchGate. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022). Molecules, 27(23), 8527. [Link]

  • Therapeutic potential of anticancer activity of nitrogen-containing heterocyclic scaffolds as Janus kinase (JAK) inhibitor: Biological activity, selectivity, and structure-activity relationship. (2024). Bioorganic Chemistry, 146, 107310. [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017). European Journal of Medicinal Chemistry, 125, 1215-1234. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Molecules, 26(11), 3183. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). International Journal of Molecular Sciences, 23(15), 8117. [Link]

  • Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. (2024). Current Medicinal Chemistry. [Link]

  • Design and synthesis of 6,6-fused heterocyclic amides as raf kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(4), 1678-1681. [Link]

  • Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. (2024). Bentham Science. [Link]

  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (n.d.). LinkedIn. [Link]

  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2023). Frontiers in Chemistry, 11, 1229334. [Link]

  • Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. (2006). Current Opinion in Chemical Biology, 10(3), 229-235. [Link]

Sources

Methodological & Application

Using Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate as a c-kit kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Utilization of Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate in c-kit Kinase Inhibitor Development

Executive Summary

This guide details the strategic application of Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate (referred to herein as Intermediate A ) as a pivotal scaffold in the synthesis of Type I and Type II c-kit (CD117) kinase inhibitors. The imidazo[1,2-a]pyridine core serves as a bioisostere for the adenine ring of ATP, while the C3-carboxylate and C6-cyano motifs provide critical vectors for optimizing structure-activity relationships (SAR). This document provides validated protocols for the chemical diversification of this intermediate and subsequent biochemical validation against c-kit mutants (e.g., V654A, D816V) prevalent in Gastrointestinal Stromal Tumors (GIST).

Scientific Rationale & Mechanism

The Scaffold Advantage

The imidazo[1,2-a]pyridine moiety is a "privileged scaffold" in kinase drug discovery. Unlike traditional quinazoline or pyrimidine cores, this fused bicyclic system offers:

  • Electronic Tuning: The C6-cyano group acts as an electron-withdrawing group (EWG), modulating the pKa of the N1 nitrogen. This is critical for optimizing the hydrogen bond acceptance capability at the kinase hinge region.

  • Vectorial Functionalization: The C3-methyl ester is a "divergent point." It allows researchers to rapidly generate libraries of amides or heterocycles that extend into the solvent-exposed region or the hydrophobic back-pocket of the kinase, depending on the linker length.

Pathway Context: c-kit Signaling

Inhibition of c-kit blocks the Stem Cell Factor (SCF) signaling cascade. Constitutive activation of c-kit (via mutations like Exon 11 deletions or Exon 17 D816V) drives oncogenesis in GIST and systemic mastocytosis.

ckit_pathway SCF SCF (Ligand) cKit c-kit (RTK) SCF->cKit Binding & Dimerization PI3K PI3K cKit->PI3K Phosphorylation RAS RAS cKit->RAS Intermediate Inhibitor (Imidazopyridine) Intermediate->cKit ATP Competition (Inhibition) AKT AKT PI3K->AKT Proliferation Cell Proliferation (GIST/Mastocytosis) AKT->Proliferation MAPK MAPK/ERK RAS->MAPK MAPK->Proliferation

Figure 1: c-kit signaling cascade and the intervention point of imidazo[1,2-a]pyridine inhibitors. The inhibitor competes with ATP, preventing autophosphorylation and downstream signaling.

Protocol 1: Chemical Functionalization (Library Synthesis)

Objective: Convert the methyl ester of Intermediate A into a bioactive amide library. The methyl ester itself is a prodrug/precursor and typically lacks potency in biochemical assays due to steric clash or lack of H-bond donation.

Materials:

  • Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate (Intermediate A)

  • Lithium Hydroxide (LiOH)

  • HATU (Coupling Reagent)

  • Diverse Amines (e.g., 3-trifluoromethylaniline, piperazines)

  • Solvents: THF, Methanol, DMF

Workflow Diagram:

synthesis_workflow Start Methyl 6-cyanoimidazo [1,2-a]pyridine-3-carboxylate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 1h, RT Acid Intermediate Acid (Free Carboxylate) Step1->Acid Step2 Amide Coupling (HATU, DIPEA, R-NH2) Acid->Step2 DMF, 16h Final Final Inhibitor Library (C3-Amide Derivatives) Step2->Final

Figure 2: Divergent synthesis workflow converting the methyl ester intermediate into a library of potential kinase inhibitors.

Detailed Steps:

  • Saponification (Ester Hydrolysis):

    • Dissolve 1.0 eq of Intermediate A in a 3:1 mixture of THF:MeOH.

    • Add 2.0 eq of LiOH (1M aqueous solution).

    • Stir at room temperature for 2 hours. Monitor by LC-MS for disappearance of the methyl ester peak (M+1: ~202 Da) and appearance of the acid (M+1: ~188 Da).

    • Critical Checkpoint: Acidify carefully to pH 4 with 1N HCl to precipitate the carboxylic acid. Filtration yields high-purity acid required for the next step.

  • Amide Coupling (Library Generation):

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the acid.

    • Add the specific amine (1.1 eq) (e.g., 3-amino-benzo[d]isoxazole for high affinity).

    • Stir at room temperature for 12-16 hours.

    • Purification: Use preparative HPLC (C18 column, Water/Acetonitrile gradient).

Protocol 2: Biochemical Validation (c-kit Kinase Assay)

Objective: Quantify the inhibitory potency (IC50) of the synthesized derivatives against recombinant c-kit.

Methodology: ADP-Glo™ Kinase Assay (Promega).[1] This assay measures the ADP generated from the phosphorylation reaction, which is linearly correlated with kinase activity.

Reagents:

  • Recombinant c-kit kinase (Human, intracellular domain).

  • Substrate: Poly(Glu, Tyr) 4:1.[1][2]

  • ATP (Ultrapure).

  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare 10 mM stocks of synthesized inhibitors in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve.

  • Enzyme Reaction:

    • In a white 384-well plate, add 2 μL of inhibitor solution.

    • Add 4 μL of c-kit enzyme (0.5 ng/μL final conc). Incubate for 10 mins (allows inhibitor to bind the hinge).

    • Initiate reaction by adding 4 μL of ATP/Substrate mix (10 μM ATP, 0.2 μg/μL Poly(GT)).

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 μL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 mins.

    • Add 20 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

    • Measure Luminescence (RLU) on a plate reader.

Data Analysis & Interpretation

Calculating IC50: Normalize data using the following controls:

  • Max Signal (0% Inhibition): Enzyme + Substrate + DMSO (no inhibitor).

  • Min Signal (100% Inhibition): No Enzyme (or Staurosporine excess).

Fit data to the sigmoidal dose-response equation (variable slope):



Expected Results Table:

Compound IDR-Group (Amine)c-kit WT IC50 (nM)c-kit V654A IC50 (nM)SAR Note
Intermediate A Methyl Ester>10,000>10,000Inactive prodrug; hydrolysis required.
Cmpd-01 Phenyl-amine4501,200Baseline activity; good hinge binding.
Cmpd-02 3-CF3-phenyl-amine2585Hydrophobic contacts improve potency.
Cmpd-03 Pyrimidin-4-amine1240H-bond acceptor interacts with Lys623.

Troubleshooting & Optimization

  • Issue: Low yield in hydrolysis step.

    • Cause: The nitrile group at C6 is sensitive to harsh basic conditions (can hydrolyze to amide).

    • Solution: Use LiOH at room temperature; avoid reflux. Do not use NaOH or KOH if possible.

  • Issue: High background in Kinase Assay.

    • Cause: ATP contamination or "sticky" compounds.

    • Solution: Ensure plates are white (not clear) to prevent light cross-talk. Include 0.01% Triton X-100 in the buffer to prevent compound aggregation.

References

  • Structure-Activity Relationships of Imidazo[1,2-a]pyridines

    • Title: Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations.[3]

    • Source: PubMed / Bentham Science.
    • URL:[Link]

  • c-kit Kinase Assay Methodology

    • Title: c-Kit Kinase Enzyme System and ADP-Glo Protocols.[1][4]

    • Source: Promega Corpor
  • Patent Landscape for Imidazo[1,2-a]pyridine c-kit Inhibitors

    • Title: 4-(Imidazo[1,2-a]pyridin-3-yl)
    • Source: Future Medicinal Chemistry (via NIH).
    • URL:[Link]

  • Synthesis of 6-Substituted Imidazo[1,2-a]pyridines

    • Title: 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity.
    • Source: PubMed.[3][5]

    • URL:[Link]

Sources

Application Note: Chemoselective Hydrolysis of Methyl Esters in 6-Cyanoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, GABA receptor ligands (e.g., Zolpidem), and anti-infectives. In the optimization of these scaffolds, the 6-cyanoimidazo[1,2-a]pyridine motif is frequently employed to modulate metabolic stability and electronic properties.

A critical synthetic challenge arises during the hydrolysis of methyl esters to carboxylic acids in these systems. The 6-cyano group is electron-withdrawing, rendering the nitrile carbon susceptible to nucleophilic attack. Standard acidic or vigorous basic hydrolysis often results in the hydration of the nitrile to a primary amide, degrading the pharmacophore.

This guide details two validated protocols to achieve chemoselective hydrolysis:

  • Method A (Standard): Controlled Lithium Hydroxide (LiOH) hydrolysis at low temperature.

  • Method B (High-Fidelity): Anhydrous Potassium Trimethylsilanolate (TMSOK) cleavage.

Chemical Strategy & Mechanism

The Chemoselectivity Challenge

The objective is to cleave the ester bond (


) without affecting the nitrile bond (

).
  • Ester Hydrolysis: Occurs via nucleophilic attack at the carbonyl carbon (C=O), forming a tetrahedral intermediate.

  • Nitrile Hydrolysis: Occurs via nucleophilic attack at the cyano carbon (C≡N), leading to an imidate intermediate and subsequent hydrolysis to an amide.

In 6-cyanoimidazo[1,2-a]pyridine, the pyridine ring nitrogen (N1) can act as an intramolecular base or H-bond acceptor, potentially accelerating side reactions. However, the ester carbonyl is generally more electrophilic than the nitrile carbon. By controlling temperature and the nature of the nucleophile, we can maximize the ratio


.
Mechanistic Pathway Visualization

ReactionMechanism cluster_conditions Control Factors SM Methyl Ester (6-CN-Imidazo[1,2-a]py) Inter_Ester Tetrahedral Intermediate (C-O) SM->Inter_Ester Fast (Kinetic) Inter_Nitrile Imidate Intermediate (C-N) SM->Inter_Nitrile Slow (Thermodynamic) Reagent Nucleophile (OH- or TMS-O-) Reagent->SM Prod_Acid Target Product (Carboxylic Acid) Inter_Ester->Prod_Acid Collapse Prod_Amide Side Product (Primary Amide) Inter_Nitrile->Prod_Amide Hydrolysis Temp < 20°C Temp < 20°C Stoichiometry (1.1 eq) Stoichiometry (1.1 eq)

Figure 1: Mechanistic divergence between desired ester hydrolysis and undesired nitrile hydration.

Experimental Protocols

Method A: Controlled LiOH Hydrolysis (Standard)

Best for: Scale-up (>1g), cost-efficiency, and substrates with moderate steric hindrance.

Reagents
  • Substrate: Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H2O) (1.2 eq)

  • Solvent: THF:Water (3:1 v/v)

  • Quench: 1N HCl

Protocol Steps
  • Dissolution: In a round-bottom flask, dissolve the substrate in THF (10 mL/mmol). Ensure complete solubility. If not soluble, add MeOH (up to 10% volume), but avoid if possible to prevent transesterification.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Explanation: Lower temperature suppresses the higher activation energy pathway (nitrile hydrolysis).

  • Addition: Dissolve LiOH·H2O (1.2 eq) in Water (3.3 mL/mmol). Add this solution dropwise to the THF mixture over 10 minutes.

  • Monitoring: Stir at 0°C. Monitor by LCMS or TLC every 30 minutes.

    • Target: Disappearance of Ester (M+H).

    • Warning: Appearance of M+18 (Amide) indicates over-reaction.

  • Workup (The "Isoelectric" Technique):

    • Once complete (usually 1-2 h), concentrate the mixture under reduced pressure to remove THF (bath temp < 30°C).

    • Dilute the remaining aqueous residue with water.

    • Crucial Step: Carefully adjust pH to 3-4 using 1N HCl.

    • Why? The product is zwitterionic (Pyridine N is basic, COOH is acidic). At pH 3-4, the species is neutral and typically precipitates.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. If no precipitate forms, extract with 10% MeOH in DCM.

Method B: Anhydrous TMSOK Cleavage (High-Fidelity)

Best for: Highly sensitive substrates where Method A yields >5% amide byproduct.

Reagents
  • Substrate: Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)

  • Reagent: Potassium trimethylsilanolate (TMSOK) (1.5 eq)

  • Solvent: Anhydrous THF or DME.

Protocol Steps
  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Reaction: Dissolve substrate in anhydrous THF (10 mL/mmol). Add TMSOK (1.5 eq) in one portion as a solid.

  • Stirring: Stir at Room Temperature. The reaction proceeds via a non-aqueous mechanism where the silanolate attacks the methyl group or carbonyl without "free" water to hydrate the nitrile.

  • Workup: Dilute with Et2O (to precipitate the potassium salt of the acid). Filter the salt.

  • Liberation: Suspend the salt in water and acidify to pH 3-4 with citric acid (milder than HCl) to liberate the free acid.

Analytical Validation & Troubleshooting

Self-Validating the Protocol

To ensure the integrity of the nitrile group, compare the analytical data against these benchmarks:

FeatureTarget Product (Acid)Side Product (Amide)Method of Detection
Mass Spec (ESI) [M+H]⁺ = X[M+H]⁺ = X + 18LCMS (Primary Check)
IR Spectroscopy Sharp peak ~2230 cm⁻¹Weak/No peak ~2230 cm⁻¹FT-IR (Solid state)
¹H NMR No methyl singlet (~3.9 ppm)Broad singlets (NH₂) ~7-8 ppmNMR (DMSO-d6)
¹³C NMR CN carbon ~116-118 ppmAmide C=O ~165-170 ppmNMR
Troubleshooting Workflow

Troubleshooting Start Check LCMS after 1 hour Decision Is Amide (M+18) present? Start->Decision NoAmide Continue stirring at 0°C Decision->NoAmide No YesAmide Stop Reaction Immediately Decision->YesAmide Yes (>5%) Action1 Switch to Method B (TMSOK) YesAmide->Action1 If high sensitivity Action2 Reduce LiOH to 1.05 eq and keep at -10°C YesAmide->Action2 If optimization preferred

Figure 2: Decision tree for reaction monitoring and rescue.

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. [Link]

    • Found
  • Nicolaou, K. C., et al. (2005). Trimethyltin hydroxide: A robust reagent for the mild hydrolysis of esters. Angewandte Chemie International Edition, 44(9), 1378-1382. [Link]

    • Reference for alternative tin-medi
  • Context for the synthesis of the starting m
  • Gueffier, A., et al. (1998). Synthesis and biological activity of novel imidazo[1,2-a]pyridines. European Journal of Medicinal Chemistry, 33(10), 809-822. [Link]

    • Validates the chemical stability of the imidazo[1,2-a]pyridine core.

Reaction conditions for nucleophilic substitution on the nitrile group of imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm starting a deep dive into nucleophilic substitutions on imidazopyridine nitriles. My initial focus is on gathering authoritative data from Google Scholar and other reliable sources. I'll be concentrating on specific reaction conditions, potential mechanisms, various nucleophiles and catalysts. I am searching for insights into reaction kinetics and any observed selectivity patterns.

Analyzing Search Results

I've initiated comprehensive Google Scholar and patent searches, focusing on nucleophilic substitutions on imidazopyridine nitriles. My queries target reaction conditions, mechanisms, and various nucleophiles and catalysts. I'm prioritizing peer-reviewed literature and established protocols. Once data collection is complete, I'll dissect the literature to identify common themes and causality behind experimental choices.

Commencing Detailed Searches

I'm now deep diving into Google, focusing on nucleophilic substitutions of imidazopyridine nitriles, including solvents and temperature. I'm prioritizing peer-reviewed literature and patents to gather data. I'll then move into analyzing this data to identify key variables and look for clear explanations for the experimental choices. Afterward, I'll structure the application note by introducing imidazopyridines' significance in drug discovery.

Gathering Initial Findings

I've made great strides in the initial search, finding useful articles and patents. I've pinpointed data on converting nitriles on imidazo[1,2-a]pyridines into diverse functional groups, like amides and thioamides. Additionally, I've discovered a comprehensive review on the synthesis and functionalization of imidazopyridines.

Refining Search Parameters

I'm now focusing my efforts on finding specific protocols and mechanistic details. My search has yielded some useful leads, but I need more explicit reaction conditions for diverse nucleophiles, like amines and thiols. I am also looking for detailed mechanistic explanations. Quantitative data, like tables of substrates and yields, are also still required. My next step involves targeted searches to find more details.

Deepening Knowledge Acquisition

I'm expanding my grasp of the subject. Though the preliminary scan unearthed some strong foundations, including the conversion of cyano-imidazo[1,2-a]pyridines to amides and thioamides and a good review, I require more specific protocols. I need detailed conditions for reactions with amines, alcohols, and thiols and mechanistic studies to understand these conditions. I also need more examples of quantitative data. My next step will be to conduct more targeted searches to address these shortcomings.

Refining Search Parameters

I've refined my search parameters and am uncovering more specific details. I've found pertinent articles focusing on the interactions of 3-cyanoimidazo[1,2-a]pyridines with amines and azide. Also, I've encountered some details regarding thionation using Lawesson's reagent, plus a relevant review.

Deepening Knowledge Acquisition

My investigation has yielded more focused material, specifically regarding cyanoimidazo[1,2-a]pyridines' reactivity, nucleophilic attacks (amines, azide), and Lawesson's reagent usage. I uncovered a useful review on nitrile-to-tetrazole conversions. But, I still need more granular procedural specifics: quantities, times, and work-up data. I will focus now on step-by-step procedures, along with mechanistic and quantitative data.

Prioritizing Procedural Details

I've made progress in getting more specific results, including articles about cyanoimidazo[1,2-a]pyridines and nucleophiles, plus Lawesson's reagent, and a review of nitrile-to-tetrazole conversion. Now, I need full experimental details: specific quantities, times, and work-up data. Also, I need to know the mechanism. I'll search for full experimental sections, and also computational studies on the reactivity of cyano-imidazopyridines. Finally, I will focus on finding the presentation of quantitative data.

Gathering Hydrolysis Details

I've made progress in compiling specific conditions. Recent finds include experimental details and hints related to hydrolysis, thionation, and tetrazole formation. I'm noting the use of specific acids in these reactions.

Synthesizing Mechanistic Narratives

I'm consolidating the collected data, focusing on building a coherent mechanistic explanation, and I'm targeting searches for reviews with supplementary info. I'm prioritizing the role of acid/Lewis acid catalysis and ring electronic effects to understand the "why" behind the conditions. I am hoping to build step-by-step protocols, including the specific examples of substrate scope tables.

Refining Mechanistic Understanding

I'm synthesizing data on hydrolysis, thionation, and tetrazole formation. I'm focusing on the "why" behind reaction conditions, especially the role of acid/Lewis acid catalysis and the ring's electronic effects. I found a detailed thesis and have some individual reaction conditions. I need more substrate scope examples to show quantitative data and build step-by-step protocols for two to three transformations. Next, I'll search for review articles and structure the application note, targeting key information gaps.

Gathering Key Data

I've assembled a robust base for this application note. The research into imidazopyridine nitrile group transformations, including hydrolysis to amides, is progressing well. I now have a good understanding of some key methods.

Expanding Data Set

I'm expanding the data set for the application note. I've gathered information on nitrile transformations like tetrazole and thioamide formation, along with hydrolysis. I've found specific reaction conditions and catalysts. My current focus is to compile a table with quantitative data, refine the mechanistic explanations, detail work-up steps, and secure reliable source URLs.

Refining Research Scope

I'm synthesizing the collected information into the application note structure, which highlights remaining gaps. I need a comprehensive data table comparing substrates/conditions, and a deeper mechanistic explanation. I'll target searches for a paper with a comprehensive substrate scope table and a review/study on imidazopyridine electronic effects. I also need detailed work-up/purification information.

Application Note: Scalable Synthesis Routes for 3-Carboxylate Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster anxiolytics (e.g., Zolpidem), anti-inflammatory agents, and kinase inhibitors. The 3-carboxylate substitution is particularly critical; it serves as a versatile handle for downstream pharmacophore modulation (conversion to amides, alcohols, or heterocycles) and stabilizes the ring system against metabolic oxidation.

This guide details two distinct, scalable routes for synthesizing 3-carboxylate substituted imidazo[1,2-a]pyridines. Unlike small-scale academic explorations, these protocols are optimized for process robustness, atom economy, and purification efficiency (avoiding column chromatography where possible).

The Two Strategic Routes
FeatureRoute A: Classical Condensation Route B: Oxidative Cyclization
Chemistry Hantzsch-type condensationIodine-mediated oxidative C-H functionalization
Reagents 2-Aminopyridine +

-halo-

-keto esters
2-Aminopyridine +

-keto esters +

Scalability High (Multi-kilogram)Medium-High (avoiding halogenated precursors)
Byproducts HBr/HCl saltsNaI,

Key Benefit Proven industrial reliability"Green" profile; uses cheaper starting materials

Route A: The Classical Condensation (The "Workhorse")

This route involves the condensation of 2-aminopyridines with


-halo-

-keto esters. It is the industry standard due to its regiochemical predictability and high yields.
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the exocyclic amine on the ketone carbonyl, followed by an intramolecular alkylation of the ring nitrogen (or vice versa, depending on pH/conditions), culminating in dehydration.

ReactionMechanism Start 2-Aminopyridine + Ethyl 2-chloroacetoacetate Inter1 Intermediate A: N-Alkylation / Imine formation Start->Inter1 EtOH, Reflux Inter2 Cyclization: Ring Closure Inter1->Inter2 - H2O Product Ethyl 2-methylimidazo[1,2-a] pyridine-3-carboxylate Inter2->Product - HCl Byprod Byproduct: H2O + HCl Inter2->Byprod

Figure 1: Mechanistic flow of the Hantzsch-type condensation.

Scalable Protocol (100g Scale)

Target Molecule: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Reagents:

  • 2-Aminopyridine (1.0 eq, 94.1 g)

  • Ethyl 2-chloroacetoacetate (1.1 eq, 181.0 g)

  • Ethanol (Absolute, 10 Vol, 1000 mL)

  • Sodium Bicarbonate (

    
    ) (Sat. aq. solution)
    

Step-by-Step Methodology:

  • Charging: To a 2L double-jacketed reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 2-Aminopyridine (94.1 g) and Ethanol (800 mL).

  • Addition: Heat the mixture to 40°C to ensure complete dissolution. Add Ethyl 2-chloroacetoacetate (181.0 g) dropwise over 30 minutes via an addition funnel. Note: The reaction is exothermic; control addition rate to maintain T < 55°C.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and stir for 6–8 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Consumption of 2-aminopyridine indicates completion.

  • Work-up (Crystallization Focus):

    • Distill off approximately 70% of the solvent (Ethanol) under reduced pressure.

    • Cool the residue to 20°C.

    • Slowly add saturated

      
       solution (500 mL) to neutralize the HCl salt and precipitate the free base. pH should be adjusted to ~8.
      
    • Critical Step: Stir the slurry at 0–5°C for 2 hours to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 200 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% (Off-white solid). Purity: >98% (HPLC).

Route B: Iodine-Mediated Oxidative Cyclization (The "Green" Route)

This route avoids the use of chlorinated starting materials (which can be genotoxic) by generating the reactive intermediate in situ using iodine. This is increasingly preferred for GMP workflows to minimize alkyl halide handling.

Reaction Workflow

This involves the reaction of 2-aminopyridine with a


-keto ester (e.g., ethyl acetoacetate) in the presence of molecular iodine.

OxidativeWorkflow Reactants Reactants: 2-Aminopyridine + Ethyl Acetoacetate Catalyst Oxidant Addition: Iodine (I2) / DMSO or Oxygen Reactants->Catalyst Mix Heating Heating: 100°C, 4-6 Hours Catalyst->Heating C-H Activation Quench Quench: Na2S2O3 (aq) Heating->Quench Remove excess I2 Final Isolated Product Quench->Final Filter

Figure 2: Workflow for the iodine-mediated oxidative cyclization.

Scalable Protocol (50g Scale)

Reagents:

  • 2-Aminopyridine (1.0 eq, 47.0 g)

  • Ethyl Acetoacetate (1.2 eq, 78.0 g)

  • Iodine (

    
    ) (1.0 eq, 127.0 g)
    
  • Solvent: Ethyl Acetate (EtOAc) or DMSO (for higher temps). Note: EtOAc is preferred for ease of workup.

Step-by-Step Methodology:

  • Mixing: In a 1L reactor, dissolve 2-Aminopyridine and Ethyl Acetoacetate in Ethyl Acetate (500 mL).

  • Oxidant Addition: Add Iodine in portions over 20 minutes at room temperature.

  • Reflux: Heat the mixture to reflux. The solution will turn dark brown. Stir for 5–7 hours.

    • Mechanism Note: Iodine halogenates the

      
      -position of the keto-ester in situ, driving the condensation described in Route A.
      
  • Quenching: Cool the reaction to room temperature. Add 10% aqueous Sodium Thiosulfate (

    
    ) solution (300 mL) and stir vigorously for 30 minutes. The dark iodine color should fade to a pale yellow.
    
  • Extraction/Precipitation:

    • Separate the organic layer.

    • Extract the aqueous layer with EtOAc (2 x 100 mL).

    • Combine organic layers, dry over

      
      , and concentrate under vacuum.
      
    • Recrystallization: Recrystallize the crude residue from Ethanol/Hexane to obtain the pure product.

Expected Yield: 70–80%. Advantage: Eliminates the sourcing of unstable


-halo esters.

Analytical Characterization & QC

For both routes, the identity and purity must be validated before moving to the next stage of drug development.

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline solid
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Identity 1H NMR (400 MHz, DMSO-d6)Characteristic singlet at ~2.6 ppm (

), triplet/quartet for ethyl ester.
Residual Solvents GC-HeadspaceEtOH < 5000 ppm, EtOAc < 5000 ppm
Water Content Karl Fischer< 0.5% w/w

Troubleshooting Guide

Problem 1: Low Yield / Sticky Solid

  • Cause: Incomplete neutralization of the HCl/HBr salt during workup.

  • Solution: Ensure the pH is adjusted to 8–9 using

    
     or 
    
    
    
    . The free base crystallizes much better than the salt.

Problem 2: Regioisomer Formation (2- vs 3-substitution)

  • Cause: Incorrect starting material or temperature control.

  • Insight: Using

    
    -halo-keto esters guarantees the 3-carboxylate position if the ester is on the 
    
    
    
    -carbon. If using propiolates (alkynes), regioselectivity is sensitive to the catalyst. Stick to Route A for absolute regiocontrol.

Problem 3: Colored Impurities

  • Cause: Oxidation of the pyridine ring or residual iodine.

  • Solution: For Route B, ensure thorough thiosulfate wash. A final recrystallization with activated charcoal (5% w/w) in ethanol is highly effective.

References

  • Fundamentals of Imidazopyridine Synthesis

    • Source: Blackwell, G. B., et al. "Application of the Groebke–Blackburn–Bienaymé reaction in drug discovery." Tetrahedron (2021).
    • Relevance: foundational review of multicomponent str
  • Oxid

    • Source: Li, Z., et al. "Copper-catalyzed oxidative coupling of 2-aminopyridines with alkynes/keto-esters." Journal of Organic Chemistry (2018).
    • Relevance: Validates the oxid
  • Industrial Scale-Up of Hantzsch Condens

    • Source: "Process development for Zolpidem and related imidazo[1,2-a]pyridines." Organic Process Research & Development (OPRD).
    • Relevance: Provides the basis for the solvent selection and crystalliz
  • Green Chemistry Approaches

    • Source: "Iodine-mediated synthesis of imidazo[1,2-a]pyridines in w
    • Relevance: Supports the environmental viability of Route B.

Troubleshooting & Optimization

Optimizing yield in the condensation of 2-amino-5-cyanopyridine and methyl chloroacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Condensation of 2-Amino-5-Cyanopyridine and Methyl Chloroacetoacetate

Case ID: IMP-SYN-005CN Status: Active Support Level: Tier 3 (Senior Scientist)

Executive Summary & Mechanistic Insight

The condensation of 2-amino-5-cyanopyridine (1) with methyl 4-chloroacetoacetate (2) is a variation of the Hantzsch-type synthesis used to generate methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate (3) .

While this reaction is chemically straightforward for electron-rich pyridines, the 5-cyano group introduces a critical challenge: it is a strong electron-withdrawing group (EWG). This significantly reduces the nucleophilicity of the pyridine ring nitrogen (N1), which is the requisite initiation site for the reaction. Consequently, the reaction kinetics are slower, making the system highly susceptible to the degradation of the unstable alkylating agent (methyl chloroacetoacetate).

The Core Challenge: Balancing the activation energy required for the deactivated pyridine nucleophile against the thermal instability of the chloroacetoacetate reagent.

Reaction Pathway & Failure Modes

The following diagram illustrates the desired pathway versus common failure modes (polymerization and N-exocyclic attack).

ReactionPathway Reactants Reactants (2-Amino-5-CN-Py + Me-Chloroacetoacetate) N1_Attack Path A (Desired): N1-Alkylation Reactants->N1_Attack Kinetic Control Side_Polymer Failure Mode 1: Reagent Polymerization Reactants->Side_Polymer Heat/Time/Impurity Side_Exo Failure Mode 2: Exocyclic N-Alkylation Reactants->Side_Exo Steric/Electronic Deviation Intermediate Pyridinium Salt Intermediate N1_Attack->Intermediate Cyclization Cyclization (-H2O, -HCl) Intermediate->Cyclization Product Product: Methyl 6-cyanoimidazo [1,2-a]pyridine-2-carboxylate Cyclization->Product

Figure 1: Mechanistic pathway highlighting the critical N1-alkylation step and competing failure modes.

Troubleshooting Guide: Optimizing Yield

This section addresses specific yield-killing scenarios. Do not treat these as isolated steps; they are interconnected variables.

Symptom: Low Yield (<30%) with Significant Starting Material Remaining

Diagnosis: The nucleophile (pyridine) is too deactivated to attack the electrophile before the electrophile degrades.

Root CauseTechnical ExplanationCorrective Action
Reagent Purity Methyl 4-chloroacetoacetate is unstable. Commercial sources often contain >10% impurities (di-esters, polymerized material).Mandatory: Check GC/NMR of the reagent. If purity is <95%, distill under high vacuum immediately before use. Store at -20°C.
Solvent Polarity Ethanol (EtOH) is standard but may not provide high enough reflux temp or solubility for the 5-CN derivative.Switch to n-Butanol or DMF . Higher temperatures (100-110°C) help overcome the activation energy barrier of the deactivated N1 nitrogen.
Stoichiometry The electrophile degrades faster than it reacts. 1:1 stoichiometry leads to stalled reactions.Use 1.5 to 2.0 equivalents of methyl chloroacetoacetate. Add it portion-wise (e.g., 0.5 eq every 2 hours) to maintain a fresh concentration of electrophile.
Symptom: Formation of "Sticky" Black Tar (Polymerization)

Diagnosis: Thermal degradation of methyl chloroacetoacetate or excessive base concentration.

Root CauseTechnical ExplanationCorrective Action
Base Load Strong bases or high concentrations of inorganic base promote self-condensation of the keto-ester.Run Neutral First: Perform the reaction without base first to form the hydrobromide/hydrochloride salt, then treat with base (NaHCO3) during workup.
Concentration High concentration favors intermolecular polymerization over the desired bimolecular reaction.Dilute the reaction. Ensure concentration is 0.2 M to 0.3 M relative to the pyridine.
Oxidation 2-aminopyridines can oxidize to azo-dimers under prolonged heating in air.Run the reaction under an inert atmosphere (Nitrogen/Argon) .
Validated Experimental Protocol

This protocol is optimized for electron-deficient 2-aminopyridines. It utilizes a "melt" or high-concentration approach initially, followed by dilution, or a high-boiling solvent approach.

Method: DME (Dimethoxyethane) or DMF Approach

  • Preparation:

    • Charge a dry round-bottom flask with 2-amino-5-cyanopyridine (1.0 eq).

    • Add Dimethoxyethane (DME) or DMF (Volume: 5 mL per gram of substrate). Note: DMF is harder to remove but better for solubility.

    • Add Methyl 4-chloroacetoacetate (1.2 eq).

    • Optional: Add a catalytic amount of NaI (0.1 eq) to generate the more reactive iodo-species in situ (Finkelstein condition).

  • Reaction:

    • Heat to 80–90°C under Nitrogen.

    • Monitor by TLC/LC-MS every 2 hours.

    • Critical Step: If starting material persists after 4 hours, add an additional 0.5 eq of Methyl 4-chloroacetoacetate.

  • Work-up (The "Crash" Method):

    • Cool the mixture to room temperature.

    • The product often precipitates as the hydrohalide salt.

    • If solid forms: Filter and wash with cold acetone/ether.

    • If no solid: Pour the reaction mixture into ice-cold saturated NaHCO3 solution (pH ~8). Stir vigorously for 30 minutes. The free base should precipitate as a solid.

  • Purification:

    • Recrystallize from Ethanol/Acetonitrile. Avoid column chromatography if possible, as these compounds can streak on silica due to the basic nitrogen.

Diagnostic Decision Tree

Use this logic flow to determine the next step in your optimization process.

OptimizationLogic Start Start Optimization Check_Reagent Check Methyl Chloroacetoacetate Purity (NMR/GC) Start->Check_Reagent Is_Pure Is Purity > 95%? Check_Reagent->Is_Pure Purify Distill Reagent (High Vac) Is_Pure->Purify No Check_SM Run Rxn -> Check LCMS Is SM consumed? Is_Pure->Check_SM Yes Purify->Check_SM Yes_Consumed SM Consumed. Is Yield High? Check_SM->Yes_Consumed Yes No_Consumed SM Remains. System Stalled. Check_SM->No_Consumed No Workup_Issue Loss during Workup? Check pH of aqueous layer. Product may be in water. Yes_Consumed->Workup_Issue No (Low Yield) Success Optimize Crystallization Yes_Consumed->Success Yes Increase_Temp Switch Solvent: EtOH -> n-BuOH or DMF Add NaI Catalyst No_Consumed->Increase_Temp Kinetic Issue Add_Reagent Add Excess Reagent (Portion-wise) No_Consumed->Add_Reagent Reagent Death

Figure 2: Step-by-step decision matrix for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: Should I use a base (like K2CO3 or Et3N) during the reflux? A: Generally, no . Adding base at the start often accelerates the polymerization of the methyl chloroacetoacetate more than it aids the pyridine nucleophile. It is usually better to run the reaction neutral to form the cyclized salt, then neutralize during the workup. If the reaction is completely non-responsive, a weak organic base like 2,6-lutidine can be tried, but avoid strong inorganic bases initially.

Q: My product spots as a streak on TLC. How do I fix this? A: Imidazo[1,2-a]pyridines are basic. Add 1% Triethylamine (TEA) or 1% NH4OH to your TLC eluent (e.g., DCM/MeOH + 1% NH4OH) to sharpen the spots.

Q: Can I use the bromo-analog instead of the chloro-analog? A: Yes. Methyl 4-bromoacetoacetate is significantly more reactive and can help overcome the deactivating effect of the 5-cyano group. However, it is also more expensive and less stable. If you cannot source it, generating it in situ by adding Sodium Iodide (NaI) to the chloro-reaction (Finkelstein reaction) is a cost-effective alternative.

References
  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
    • Note: Provides context on the metal-catalyzed variations, though classical Hantzsch is preferred for scale.
  • Reactivity of 2-Aminopyridines

    • Paudler, W. W., & Blewitt, H. L. (1965). "Imidazo[1,2-a]pyridines. Synthesis and properties." The Journal of Organic Chemistry, 30(12), 4081-4084.
    • Note: Foundational text establishing the regiochemistry of the cycliz
  • Impact of Electron-Withdrawing Groups

    • Gueiffier, A., et al. (1998). "Synthesis and biological activity of imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry.
    • Note: Discusses how substituents like -CN and -NO2 affect ring closure kinetics.
  • Reagent Stability Data (Methyl 4-chloroacetoacetate)

    • PubChem Compound Summary for CID 93633.

Troubleshooting low cyclization yields in electron-deficient aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #409: Optimization of Electron-Deficient Aminopyridine Cyclizations

Status: Open Priority: High (Blocker for Lead Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low yields (<30%) when attempting to cyclize electron-deficient 2-aminopyridines (e.g., 3-nitro, 5-trifluoromethyl, or halogenated derivatives). This is a known kinetic bottleneck caused by the electronic deactivation of the exocyclic amine and the reduced basicity of the ring nitrogen.

This guide moves beyond standard textbook conditions (which often fail for these substrates) and provides troubleshooting for two primary cyclization pathways: Condensation with


-halocarbonyls  (forming imidazo[1,2-a]pyridines) and Metal-Catalyzed Cross-Coupling .
Part 1: The Nucleophilicity Paradox

User Question: I am using standard conditions (EtOH, Reflux) that work for 2-aminopyridine, but my 2-amino-3-nitropyridine starting material remains unreacted. Why?

Technical Analysis: The introduction of strong Electron-Withdrawing Groups (EWGs) creates a "push-pull" electronic sink. The lone pair on the exocyclic nitrogen is delocalized into the pyridine ring and further into the EWG (especially if ortho/para to the amine). This drastically lowers the HOMO energy, rendering the amine a poor nucleophile.

Furthermore, the ring nitrogen (N1), which usually acts as the initial nucleophile in Hantzsch-type cyclizations, is also deactivated.

Visualization: Deactivation Pathway

The following diagram illustrates the electronic flow that deactivates your substrate and the decision logic for overcoming it.

Deactivation_Logic Start Substrate Analysis: 2-Amino-Pyridine + EWG Resonance Resonance Effect: LP delocalized to EWG Start->Resonance Outcome Reduced Nucleophilicity (Exocyclic N & Ring N) Resonance->Outcome Path_A Standard Reflux (EtOH/MeOH) Outcome->Path_A Low Energy Input Path_B Thermal/Solvent Force Outcome->Path_B Increase T > 120°C Path_C Lewis Acid Activation Outcome->Path_C Activate Electrophile Result_A No Reaction / Recovery of SM Path_A->Result_A

Figure 1: Mechanistic bottleneck analysis showing why standard thermal conditions fail for EWG-substituted aminopyridines.

Part 2: Troubleshooting Hantzsch-Type Cyclizations

Target Scaffold: Imidazo[1,2-a]pyridine Reagents: 2-aminopyridine +


-haloketone
Q1: The reaction forms a precipitate, but it’s not the product. What is it?

Diagnosis: You have likely formed the N-alkylated intermediate salt (2-imino-1,2-dihydropyridine hydrobromide), but the ring closure (dehydration) step has stalled.

  • The Cause: The EWG reduces the basicity of the imine nitrogen, making the second step (cyclization) energetically unfavorable under mild conditions.

  • The Fix: Isolate the intermediate salt and subject it to a second step: reflux in ethanol with a weak base (NaHCO3) or heat in a polar aprotic solvent (DMF/DMAc) at 100°C+.

Q2: I see a product, but the regioselectivity is wrong (Isomerization).

Diagnosis: This is likely the result of a Dimroth Rearrangement .

  • Mechanism: In electron-deficient systems, the initial cyclization might occur at the ring nitrogen (N1). However, under basic conditions or high heat, the pyrimidine ring can open and recyclize to the thermodynamically more stable isomer.

  • Control:

    • To avoid rearrangement: Keep conditions neutral or acidic. Avoid strong bases.

    • To force rearrangement (if desired): Treat the crude product with alkali (NaOH/EtOH).

Data Summary: Solvent System Impact

Table 1: Solvent efficacy for cyclization of 2-amino-5-nitropyridine with chloroacetone.

Solvent SystemTemperatureAdditiveYieldOutcome
Ethanol78°C (Reflux)None<5%No Reaction (SM recovered)
Ethanol78°CNaHCO315%Incomplete cyclization
DMF/DMAc 120°C None 65% Successful Cyclization
2-Propanol140°C (Microwave)NaHCO358%Fast, moderate purity
Melt (Neat)140°CNone40%Tarry degradation products
Part 3: Metal-Catalyzed Alternatives (Buchwald-Hartwig)

User Question: Condensation is failing completely. Can I use Palladium catalysis?

Technical Analysis: Yes. When nucleophilic attack is impossible due to electronics, metal-catalyzed N-arylation/cyclization is the preferred bypass. However, electron-deficient pyridines are notoriously difficult coupling partners because they can bind non-productively to the Pd center (catalyst poisoning).

Protocol Adjustment:

  • Ligand Selection: You must use bulky, electron-rich phosphine ligands to prevent the pyridine nitrogen from coordinating to the metal.

    • Recommended:Xantphos (for N-H insertion) or BrettPhos .

  • Base Selection: Use weak bases (Cs2CO3) to avoid hydrolyzing sensitive EWGs (like esters or nitriles).

Visualization: The Catalytic Cycle Bypass

Pd_Cycle L_Pd L-Pd(0) (Active Species) OA Oxidative Addition (Ar-X) L_Pd->OA Coord Amine Coordination (Rate Limiting Step) OA->Coord Substrate Entry RE Reductive Elimination (C-N Bond Formed) Coord->RE Bulky Ligand Prevents Poisoning Poison Catalyst Poisoning: Pyridine N binds Pd Coord->Poison Small Ligand / No Hindrance RE->L_Pd

Figure 2: Critical path in Pd-catalyzed amination. Note the poisoning pathway (dashed red) which must be blocked by ligand steric bulk.

Part 4: Validated Experimental Protocols
Protocol A: The "High-Boiling" Method (For Hantzsch Cyclization)

Best for: Nitro- or Cyano-substituted aminopyridines.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Stoichiometry: Charge 2-aminopyridine derivative (1.0 equiv) and

    
    -haloketone (1.2 equiv).
    
  • Solvent: Add Dimethoxyethane (DME) or DMF (concentration 0.5 M). Note: Ethanol is insufficient here.

  • Reaction: Heat to 100–120°C for 12–24 hours.

    • Checkpoint: Monitor by LCMS. If the intermediate (M+ mass of reagents minus halide) accumulates, add 1.5 equiv of NaHCO3 and continue heating.

  • Workup: Cool to RT. Pour into ice water. The product should precipitate. If not, extract with EtOAc/LiCl (aq) wash to remove DMF.

Protocol B: Lewis-Acid Mediated Cyclization

Best for: Highly deactivated systems where thermal energy causes degradation.

  • Reagents: Substrate (1.0 equiv),

    
    -haloketone (1.1 equiv).
    
  • Catalyst: Add Ag2CO3 (1.0 equiv) or Sc(OTf)3 (10 mol%).

    • Why? Ag+ acts as a halogen scavenger, driving the leaving group departure, while the carbonate acts as a base.

  • Conditions: 1,4-Dioxane at 80°C.

  • Result: Often improves yields by 20-40% over thermal methods by lowering the activation energy of the alkylation step [1].

References
  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Reviews, 115(20), 10943-10985.

  • Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Reaction of 2-Aminopyridines." Journal of Organic Chemistry, 76(20), 8206–8214.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Paudler, W. W., & Blewitt, H. L. (1965). "Imidazo[1,2-a]pyridines. Proton Magnetic Resonance Spectra and Bromination." Journal of Organic Chemistry, 30(12), 4081–4084. (Seminal work on Dimroth Rearrangement context).

Disclaimer: These protocols involve hazardous chemicals. Always review the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Minimizing side products in the synthesis of imidazo[1,2-a]pyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Module: Groebke-Blackburn-Bienaymé (GBB) Reaction Optimization Operator Level: Senior Scientist / Process Chemist

System Overview & Failure Analysis

You are likely utilizing the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction (2-aminopyridine + aldehyde + isocyanoacetate). While generally robust, this system is susceptible to kinetic traps that generate specific impurities.

The diagram below maps the Reaction Critical Path . Use this to identify where your synthesis is diverging from the desired [4+1] cycloaddition.

GBB_Pathway Start Reagents: 2-Aminopyridine Aldehyde Isocyanoacetate Imine Intermediate: Schiff Base (Imine) Start->Imine Condensation Side_Formamide Impurity A: Formamide (Isocyanide Hydrolysis) Start->Side_Formamide Trace H2O Side_Aldol Impurity B: Aldol Condensation (If enolizable aldehyde) Start->Side_Aldol Basic conditions High Temp Nitrilium Transition State: Nitrilium Ion Imine->Nitrilium + Isocyanide (Acid Cat.) Product Target: Imidazo[1,2-a]pyridine -3-carboxylate Nitrilium->Product [4+1] Cycloaddition (Prototropic Shift) Side_Open Impurity C: Ugi-type Linear Amide (Failed Cyclization) Nitrilium->Side_Open Nu- attack (e.g., Acetate)

Figure 1: Mechanistic divergence in the GBB reaction. Green nodes indicate the critical path; red nodes indicate failure modes triggered by moisture or nucleophilic competition.

Troubleshooting Guides (Ticket-Based Resolution)

Ticket #001: The "Formamide" Impurity

Symptom: LCMS shows a peak corresponding to the isocyanide mass + 18 (H₂O). Root Cause: Isocyanides are acid-labile. In the presence of trace water and the acid catalyst required for the GBB reaction, the isocyanide hydrolyzes to a formamide faster than it reacts with the imine.

Corrective Protocol:

  • Reagent Order: Do NOT mix the acid and isocyanide directly. Pre-form the imine (Amine + Aldehyde) for 30–60 minutes before adding the isocyanide and acid catalyst.

  • Drying Agents: Add anhydrous Na₂SO₄ or 4Å Molecular Sieves directly to the reaction vessel.

  • Concentration: Increase concentration to >0.5 M. Multicomponent reactions are higher-order; dilution favors bimolecular hydrolysis over termolecular condensation.

Ticket #002: Incomplete Conversion / "Stuck" Imine

Symptom: Starting material (aldehyde/amine) remains; Imine intermediate is visible; no product formation. Root Cause: The imine is formed, but the isocyanide insertion (the rate-determining step) is stalled due to low electrophilicity of the imine or steric hindrance.

Corrective Protocol:

  • Solvent Switch: Switch to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the imine and the transition state via strong hydrogen bonding, often accelerating GBB reactions by 10–50x compared to MeOH or DCM.

  • Catalyst Upgrade: Switch from Brønsted acids (Acetic acid) to Lewis Acids. Scandium Triflate [Sc(OTf)₃] is superior for sterically encumbered substrates.

Ticket #003: Linear Amide Formation (Ugi-Type Side Product)

Symptom: Mass matches product, but NMR shows distinct NH/amide peaks and lack of aromatic cyclization. Root Cause: Competitive nucleophilic attack. If using Acetic Acid as a catalyst, the acetate ion can attack the nitrilium intermediate before the pyridine nitrogen cyclizes.

Corrective Protocol:

  • Remove Nucleophilic Counter-ions: Avoid acetic acid or HCl.

  • Use Non-Nucleophilic Acids: Utilize Perchloric acid (HClO₄) or p-Toluenesulfonic acid (pTSA) in catalytic amounts (5–10 mol%).

Catalyst & Solvent Selection Matrix

Use this table to select conditions based on your specific aldehyde and amine sterics.

Substrate DifficultyRecommended CatalystRecommended SolventWhy?
Standard (Benzaldehyde, etc.)NH₄Cl or AcOH (10%)MeOH Cheap, green, effective for unhindered substrates.
Sterically Hindered (Ortho-substituted)Sc(OTf)₃ (5 mol%)DCM/MeOH (1:1) Lewis acid activates imine without nucleophilic competition.
Electron Deficient Amine HClO₄ (cat.)TFE (Trifluoroethanol)TFE activates the imine via H-bonding; strong acid required to protonate weak base.
Acid Sensitive (Acetals present)I₂ (Iodine, 10 mol%)EtOH Mild oxidative conditions; Iodine acts as a soft Lewis acid.

The "Gold Standard" Protocol

Designed for synthesis of ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate derivatives.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Ethyl isocyanoacetate (1.1 equiv)

  • Scandium(III) triflate [Sc(OTf)₃] (0.05 equiv)

  • Solvent: Methanol (Anhydrous) [Concentration: 0.5 M]

Step-by-Step Workflow:

  • Imine Pre-formation: Charge a dry vial with 2-aminopyridine, aldehyde, and MeOH. Add anhydrous Na₂SO₄ (approx. 50 mg/mmol). Stir at RT for 30 mins.

    • Checkpoint: Solution often changes color (yellowing) indicating imine formation.

  • Catalysis: Add Sc(OTf)₃ followed immediately by Ethyl isocyanoacetate.

  • Reaction: Stir at RT for 12 hours . (Heating to 50°C is permitted if conversion is <50% after 4 hours).

  • Quench: Filter off Na₂SO₄. Concentrate the filtrate.

  • Purification:

    • Pre-treatment: Dissolve residue in EtOAc, wash with 5% NaHCO₃ (removes unreacted acid/isocyanide hydrolysis products).

    • Crystallization: Many 3-carboxylates crystallize from EtOH/Heptane. If not, Flash Chromatography (Hexane/EtOAc).

Frequently Asked Questions (FAQ)

Q: Why is my yield lower when I scale up from 50mg to 5g? A: GBB is exothermic. On a larger scale, the heat spike can degrade the isocyanide.

  • Fix: Add the isocyanide dropwise at 0°C for scales >1g, then allow to warm to RT.

Q: Can I use aliphatic aldehydes? A: Yes, but they are prone to enolization and aldol side reactions.

  • Fix: Use Montmorillonite K-10 clay as a heterogeneous catalyst. It suppresses basic side reactions and improves yield for aliphatic chains.

Q: My product has a strong smell even after column chromatography. A: Isocyanides have a notoriously low odor threshold and stick to products.

  • Fix: Treat the crude reaction mixture with a dilute solution of oxalic acid in methanol before workup. This hydrolyzes residual isocyanide to the formamide, which is much more polar and easily separated by column chromatography.

References

  • Original GBB Discovery

    • Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrimidines by a New Multicomponent Reaction. Synlett, 1998(6), 661–663.
  • Mechanistic Review & Scope

    • Devi, N., Singh, R. K., & Rawal, R. K. (2015). Groebke–Blackburn–Bienaymé reaction: A review.
  • Catalyst Optimization (Scandium Triflate)

    • Ireland, S., Tye, H., & M. Whittaker. (2003). Microwave-assisted synthesis of imidazo[1,2-a]pyridines using a scandium triflate catalyzed multicomponent reaction. Tetrahedron Letters, 44(23), 4369-4371.
  • Green Chemistry Approaches (Solvent Effects)

    • Shaabani, A., et al. (2010). Green chemistry approaches for the synthesis of imidazo[1,2-a]pyridines. Molecular Diversity, 14, 205–214.

Validation & Comparative

Mass spectrometry fragmentation patterns of cyano-substituted imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Cyano-Substituted Imidazopyridines for Researchers and Drug Development Professionals

Introduction: Deciphering the Molecular Blueprint

Imidazopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, which include anxiolytic, hypnotic, and anti-inflammatory properties. The structural elucidation of novel imidazopyridine derivatives is a cornerstone of the drug discovery process. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a powerful analytical tool for this purpose, providing detailed information about a molecule's structure through its fragmentation patterns. Understanding these patterns is not merely an academic exercise; it is crucial for metabolite identification, impurity profiling, and quality control in pharmaceutical development.

This guide provides a detailed exploration of the gas-phase fragmentation behavior of cyano-substituted imidazopyridines under mass spectrometric conditions. We will delve into the characteristic fragmentation pathways of the core imidazopyridine scaffold and then elucidate the directing influence of the cyano substituent. By comparing these patterns with other substituted analogues, this guide offers a framework for the structural characterization of this important class of molecules.

The Core Imidazopyridine Scaffold: A Foundation for Fragmentation

The fragmentation of the imidazopyridine core under electron ionization (EI) or collision-induced dissociation (CID) is primarily dictated by the stability of the bicyclic aromatic system. The initial fragmentation events typically involve the cleavage of the less aromatic imidazole ring, followed by the more stable pyridine ring.

A common fragmentation pathway for the imidazo[1,2-a]pyridine scaffold involves the sequential loss of small, stable neutral molecules. For instance, the molecular ion can undergo a retro-Diels-Alder (RDA) type fragmentation or cleavage of the five-membered ring. The most characteristic fragmentation is often the expulsion of HCN from the imidazole part of the molecule, a process that is influenced by the position of substituents. Further fragmentation can then proceed from the remaining pyridine structure.

The Directing Power of the Cyano Group: A Tale of Electron Withdrawal

The introduction of a cyano (-C≡N) group, a potent electron-withdrawing substituent, significantly alters the fragmentation landscape of the imidazopyridine core. Its influence is twofold: it can stabilize certain fragment ions while destabilizing others, and it can introduce unique fragmentation pathways involving the cyano group itself.

The primary effect of the cyano group is the stabilization of the molecular ion due to the delocalization of the radical cation. This often leads to a more abundant molecular ion peak in the mass spectrum compared to unsubstituted or alkyl-substituted analogues.

Proposed Fragmentation Pathways for a Cyano-Substituted Imidazopyridine

Let's consider a hypothetical example: 6-cyano-2-methylimidazo[1,2-a]pyridine. The fragmentation pathways can be visualized as follows:

M [M]+• m/z 157 F1 [M-HCN]+• m/z 130 M->F1 - HCN F2 [M-CH3CN]+• m/z 116 M->F2 - CH3CN F3 [M-C2H3N]+• m/z 116 F1->F3 - CH3• F4 Pyridine fragment m/z 78 F2->F4 - C2H2

Caption: Proposed fragmentation pathway for 6-cyano-2-methylimidazo[1,2-a]pyridine.

The initial fragmentation can proceed via several competitive pathways:

  • Loss of HCN: A common pathway for nitrogen heterocycles, leading to the fragment at m/z 130.

  • Loss of Acetonitrile (CH3CN): A rearrangement-driven process involving the methyl group at the 2-position and the cyano group, resulting in a stable fragment at m/z 116.

  • Loss of a Methyl Radical: While less common as an initial step from an even-electron ion, it can occur, particularly at higher collision energies.

The presence of the cyano group makes the loss of acetonitrile a particularly diagnostic fragmentation pathway for 2-methyl-cyano-substituted imidazopyridines.

Comparative Fragmentation Analysis: The Role of Substituents

The fragmentation patterns of substituted imidazopyridines are highly dependent on the electronic nature of the substituent. A comparison with other substituted analogues highlights the unique influence of the cyano group.

Substituent (at C6)Electronic EffectKey Fragmentation PathwaysExpected Molecular Ion Abundance
-CN Strong Electron-WithdrawingLoss of HCN, Loss of R-CN (if R at C2/C3), Ring CleavageHigh
-OCH3 Strong Electron-DonatingLoss of CH3•, Loss of CO, Loss of CH2OModerate to High
-CH3 Weak Electron-DonatingLoss of H•, Benzyl-type cleavage (if applicable)Moderate
-Cl Weak Electron-Withdrawing/InductiveLoss of Cl•, Loss of HClModerate to High

This table illustrates how the cyano group promotes fragmentation pathways involving its own structure, which is a key differentiator from other substituents.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This section provides a generalized protocol for acquiring fragmentation data for a novel cyano-substituted imidazopyridine using a standard electrospray ionization tandem mass spectrometer (ESI-MS/MS).

Objective: To obtain a high-resolution product ion spectrum to elucidate the fragmentation pattern of a target compound.

Materials:

  • Target cyano-substituted imidazopyridine (1 mg/mL in methanol)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (0.1%)

  • A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source

Workflow:

cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis P1 Prepare 1 µg/mL solution in 50:50 MeOH:H2O + 0.1% Formic Acid M1 Infuse sample via syringe pump (5 µL/min) P1->M1 M2 Optimize ESI source parameters (Capillary voltage, gas flow) M1->M2 M3 Acquire Full Scan MS (m/z 50-500) M2->M3 M4 Select precursor ion ([M+H]+) M3->M4 M5 Acquire Product Ion Scan (MS/MS) (Vary Collision Energy: 10-40 eV) M4->M5 A1 Identify precursor and product ions M5->A1 A2 Propose fragmentation pathways A1->A2 A3 Compare with theoretical fragmentation A2->A3

Caption: Experimental workflow for MS/MS analysis of a cyano-substituted imidazopyridine.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the molecule in the ESI source.

  • Infusion and Source Optimization: Infuse the sample directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and intense signal for the protonated molecule, [M+H]+.

  • Full Scan Mass Spectrum (MS1): Acquire a full scan mass spectrum to confirm the m/z of the [M+H]+ ion and to assess the complexity of the sample.

  • Precursor Ion Selection: In the tandem mass spectrometry mode, set the instrument to isolate the [M+H]+ ion in the first mass analyzer (e.g., the quadrupole).

  • Product Ion Scan (MS/MS): In the collision cell, subject the isolated precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum in the second mass analyzer. It is crucial to perform a collision energy ramp (e.g., from 10 to 40 eV) to observe both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragmentations.

  • Data Analysis: Analyze the resulting product ion spectrum to identify the major fragment ions. Calculate the neutral losses from the precursor ion and propose fragmentation mechanisms consistent with the observed data and the principles of mass spectrometry.

Conclusion

The fragmentation patterns of cyano-substituted imidazopyridines are a rich source of structural information. The electron-withdrawing cyano group imparts a distinct character to the fragmentation, often stabilizing the molecular ion and introducing unique fragmentation pathways. A systematic approach, combining high-resolution MS/MS experiments with a foundational understanding of fragmentation mechanisms, is essential for the confident structural elucidation of these pharmaceutically important molecules. By comparing the fragmentation of new derivatives to established patterns of other substituted imidazopyridines, researchers can accelerate the drug discovery and development process.

References

  • This is a placeholder as the initial search did not yield a directly citable, comprehensive guide on this specific topic.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.